molecular formula C14H14ClN2O4- B13990132 3-[2-(3-Nitrophenoxy)ethoxy]aniline CAS No. 19157-76-7

3-[2-(3-Nitrophenoxy)ethoxy]aniline

Cat. No.: B13990132
CAS No.: 19157-76-7
M. Wt: 309.72 g/mol
InChI Key: QJGNOGFZTHMJKZ-UHFFFAOYSA-M
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Description

3-[2-(3-Nitrophenoxy)ethoxy]aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethoxy chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Nitrophenoxy)ethoxy]aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by the etherification of 3-nitrophenol with ethylene glycol to form 3-(2-hydroxyethoxy)nitrobenzene. Finally, the reduction of the nitro group and subsequent amination yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Nitrophenoxy)ethoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(3-Nitrophenoxy)ethoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(3-Nitrophenoxy)ethoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-Nitrophenoxy)ethoxy]aniline is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .

Properties

CAS No.

19157-76-7

Molecular Formula

C14H14ClN2O4-

Molecular Weight

309.72 g/mol

IUPAC Name

3-[2-(3-nitrophenoxy)ethoxy]aniline;chloride

InChI

InChI=1S/C14H14N2O4.ClH/c15-11-3-1-5-13(9-11)19-7-8-20-14-6-2-4-12(10-14)16(17)18;/h1-6,9-10H,7-8,15H2;1H/p-1

InChI Key

QJGNOGFZTHMJKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])N.[Cl-]

Origin of Product

United States

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